4-chloro-N-propyl-N'-tosylbenzimidamide
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Overview
Description
4-chloro-N-propyl-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring, a propyl group attached to the nitrogen atom, and a tosyl group attached to the nitrogen atom of the benzimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-propyl-N’-tosylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzonitrile, propylamine, and p-toluenesulfonyl chloride.
Formation of Benzimidamide: 4-chlorobenzonitrile reacts with propylamine under acidic conditions to form 4-chloro-N-propylbenzimidamide.
Tosylation: The resulting 4-chloro-N-propylbenzimidamide is then treated with p-toluenesulfonyl chloride in the presence of a base such as pyridine to introduce the tosyl group, yielding 4-chloro-N-propyl-N’-tosylbenzimidamide.
Industrial Production Methods
Industrial production methods for 4-chloro-N-propyl-N’-tosylbenzimidamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-propyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield a new amide.
Oxidation: Oxidation of the benzimidamide moiety can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction can result in the formation of amines or alcohols, depending on the specific reaction pathway.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
4-chloro-N-propyl-N’-tosylbenzimidamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-propyl-N’-tosylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, propyl, and tosyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-propylbenzimidamide: Lacks the tosyl group, which may affect its reactivity and biological activity.
N-propyl-N’-tosylbenzimidamide: Lacks the chloro group, which may influence its chemical properties and applications.
4-chloro-N-methyl-N’-tosylbenzimidamide: Similar structure but with a methyl group instead of a propyl group, which can affect its steric and electronic properties.
Uniqueness
4-chloro-N-propyl-N’-tosylbenzimidamide is unique due to the combination of the chloro, propyl, and tosyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonyl-N'-propylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-3-12-19-17(14-6-8-15(18)9-7-14)20-23(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCSJPAMDOUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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